4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of benzo[b][1,4]thiazine derivatives
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activity
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been shown to inhibit bacterial growth . The compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the bacteria.
Result of Action
If the compound does exhibit antibacterial activity, it may lead to the death of bacterial cells, thereby preventing the spread of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the oxidation of benzo[b][1,4]thiazines under mild conditions. A peroxide-free reaction protocol has been developed for this purpose, which allows for the synthesis of a library of benzo[b][1,4]thiazine 1,1-dioxide derivatives with broad functionalities . The reaction conditions are designed to be mild and efficient, ensuring high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents are used to convert the thiazine to its sulfone derivative.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives and various substituted benzo[b][1,4]thiazine compounds, which exhibit enhanced biological activities.
Scientific Research Applications
Biology: It has shown promising antimicrobial activity against various bacterial strains.
Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents due to their biological activities.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[b][1,4]thiazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and biological activity compared to other benzo[b][1,4]thiazine derivatives.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-7-8-15(13(2)9-12)19-11-14(10-18)22(20,21)17-6-4-3-5-16(17)19/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGQPBEHCNWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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